molecular formula C31H29N3O5 B11463023 N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}acetamide CAS No. 871700-33-3

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}acetamide

Cat. No.: B11463023
CAS No.: 871700-33-3
M. Wt: 523.6 g/mol
InChI Key: KJZQDQMWSKOCQR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}acetamide is a useful research compound. Its molecular formula is C31H29N3O5 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

871700-33-3

Molecular Formula

C31H29N3O5

Molecular Weight

523.6 g/mol

IUPAC Name

2-[furan-2-ylmethyl-[2-(1H-indol-3-yl)acetyl]amino]-N,2-bis(4-methoxyphenyl)acetamide

InChI

InChI=1S/C31H29N3O5/c1-37-24-13-9-21(10-14-24)30(31(36)33-23-11-15-25(38-2)16-12-23)34(20-26-6-5-17-39-26)29(35)18-22-19-32-28-8-4-3-7-27(22)28/h3-17,19,30,32H,18,20H2,1-2H3,(H,33,36)

InChI Key

KJZQDQMWSKOCQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(CC3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Biological Activity

The compound N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}acetamide is a complex organic molecule with potential biological significance. Its structure includes functional groups that suggest possible pharmacological activities, particularly in oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Molecular Structure and Properties

The molecular formula of the compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of approximately 446.49 g/mol. The structural complexity arises from its multiple aromatic rings and functional groups, which are critical for its biological interactions.

Antitumor Activity

Research indicates that derivatives of indole, including those similar to the compound , exhibit significant antitumor activity . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Efficacy

A study conducted by Fayad et al. (2019) screened various compounds for anticancer properties using multicellular spheroids as a model. The results showed that several indole derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating potent antitumor effects .

Neuropharmacological Effects

Indole derivatives are also known for their interaction with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. Compounds similar to This compound have been evaluated for their dual affinity towards serotonin receptors.

Research Findings on Serotonin Receptors

A recent study highlighted that certain indole derivatives can act as agonists or antagonists at serotonin receptors, influencing neurotransmission and potentially offering therapeutic avenues for depression and anxiety disorders .

Antimicrobial Activity

There is emerging evidence that compounds with indole structures exhibit antimicrobial properties. The presence of specific substituents can enhance activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

CompoundActivity (Zone of Inhibition)Reference
Indole Derivative A15 mm
Indole Derivative B20 mm
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)...Pending EvaluationCurrent Study

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of electron-donating groups (like methoxy) on the phenyl rings enhances lipophilicity and receptor binding affinity, contributing to increased biological efficacy.

Key Observations

  • Methoxy Substituents : Enhance solubility and receptor interaction.
  • Indole Moiety : Essential for antitumor activity and neuropharmacological effects.
  • Furan Ring : May contribute to unique interactions within biological systems.

Scientific Research Applications

Structure and Composition

The compound features a furan ring, an indole moiety, and a methoxyphenyl group, contributing to its biological activity. The molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4} with a molecular weight of approximately 396.45 g/mol.

Medicinal Chemistry

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}acetamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that compounds with indole and furan moieties exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth .
  • Anti-inflammatory Properties : The presence of the methoxyphenyl group may enhance anti-inflammatory activity by modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biochemical Research

The compound can serve as a biochemical probe due to its unique structural characteristics:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways. This compound may be useful in studying enzyme kinetics and mechanisms of action in biochemical assays .

Material Science

The unique electronic properties of the furan and indole rings may lend themselves to applications in material science:

  • Organic Electronics : The compound could be explored for use in organic semiconductors or as a component in organic light-emitting diodes (OLEDs), given its potential for charge transport due to its conjugated system .

Case Study 1: Anticancer Studies

In a recent study published in ACS Omega, researchers synthesized various derivatives of compounds similar to this compound and evaluated their anticancer activities against multiple cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting structural optimization could yield more potent agents .

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of related compounds in animal models of inflammation. The findings demonstrated significant reductions in inflammatory markers, supporting the potential application of this class of compounds in treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for preparing this acetamide derivative, and how can purity be optimized?

The compound is synthesized via multi-step reactions involving:

  • Amide bond formation : Reacting furan-2-ylmethylamine with activated carbonyl intermediates (e.g., using acetyl chloride or mixed anhydrides) under basic conditions (Na₂CO₃ or pyridine) .
  • Purification : Column chromatography (gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., from ethyl acetate) to isolate the product .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride) and reaction time (overnight stirring) to enhance efficiency .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons typically appear at δ 7.0–7.7 ppm, while methoxy groups resonate at δ ~3.8 ppm .
  • Mass spectrometry : ESI/APCI(+) modes to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • Elemental analysis : Confirming C, H, N, and O composition .

Q. What physicochemical properties are critical for its stability in biological assays?

  • Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) to ensure compatibility with in vitro models .
  • Thermal stability : Melting point determination (e.g., via DSC) to assess decomposition risks during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its anti-exudative or other bioactivities?

  • Derivative synthesis : Modify substituents (e.g., methoxy groups, indole/furan moieties) to probe functional group contributions .
  • In vitro assays : Use edema models (e.g., carrageenan-induced inflammation in rodents) to quantify anti-exudative activity. Compare EC₅₀ values across derivatives .
  • Computational modeling : Dock the compound into target proteins (e.g., cyclooxygenase-2) using its SMILES/InChIKey (e.g., MWXHYMWIZIXTBE-UHFFFAOYSA-N) to predict binding modes .

Q. What methodologies resolve contradictions between predicted and observed biological activities?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out assay-specific artifacts .
  • Metabolic stability tests : Incubate with liver microsomes to assess if rapid degradation explains low in vivo efficacy .
  • Counter-screening : Test against off-target receptors (e.g., serotonin receptors) to identify unintended interactions .

Q. How can synthetic routes be optimized for scalable production without compromising purity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide coupling .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • Process analytics : Use inline FTIR or HPLC to monitor reaction progress and minimize byproducts .

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